8-Fluoroquinoline-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8FN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |
InChI Key |
QYGAIVMBOGKQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoroquinoline 3,4 Diamine and Analogous Quinoline 3,4 Diamines
Foundational Cyclization Strategies for Quinoline (B57606) Ring Systems
The construction of the fundamental quinoline ring is a cornerstone of organic synthesis, with a rich history of named reactions that continue to be relevant. These classical methods provide the basic framework upon which further functionalization to yield compounds like 8-Fluoroquinoline-3,4-diamine can be achieved.
Classical Name Reactions in Quinoline Synthesis
A variety of synthetic techniques for quinoline and its derivatives have been established since the late 1800s. wikipedia.org These methods are crucial for forming the bicyclic quinoline structure from simpler aniline precursors. nih.gov
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.org | A vigorous reaction that produces quinoline itself. The glycerol dehydrates to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. wikipedia.orgstackexchange.com |
| Doebner-von Miller Reaction | Anilines and α,β-unsaturated carbonyl compounds. nih.govstackexchange.com | A variation of the Skraup synthesis that allows for the preparation of substituted quinolines. stackexchange.com |
| Friedländer Synthesis | 2-aminobenzaldehydes or ketones and a compound containing an α-methylene group. wikipedia.orgstackexchange.com | An aldol condensation type reaction that is one of the most straightforward methods for quinoline synthesis. wikipedia.orgnih.gov It can be catalyzed by acids or bases. wikipedia.org |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters. nih.gov | This reaction can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature. |
| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate. nih.govstackexchange.com | This reaction proceeds through a series of steps to form 4-hydroxyquinolines, which can be further functionalized. stackexchange.com |
| Pfitzinger-Borsche Reaction | Isatin and a carbonyl compound in the presence of a strong base. wikipedia.org | This method produces quinoline-4-carboxylic acids. wikipedia.org |
| Knorr Quinoline Synthesis | β-ketoanilides and sulfuric acid. nih.gov | A cyclization reaction that yields 2-hydroxyquinolines. |
Regioselective Introduction of Fluoro and Diamine Moieties into the Quinoline Core
The synthesis of this compound necessitates the specific placement of a fluorine atom at the C8 position and two amino groups at the C3 and C4 positions. This is typically achieved through a multi-step process involving the synthesis of a suitably substituted quinoline precursor followed by functional group interconversions.
A plausible synthetic route commences with a precursor bearing a fluorine atom at the 8-position and precursor functionalities for the diamine moiety. A common strategy in the synthesis of aminoquinolines is the use of a nitro group as a precursor to the amine, which can be introduced through nitration and subsequently reduced.
For the introduction of the diamine functionality at the C3 and C4 positions, a key intermediate would be an 8-fluoroquinoline (B1294397) with a nitro group at the C3 position and a leaving group, such as a chlorine atom, at the C4 position (i.e., 8-fluoro-4-chloro-3-nitroquinoline).
Introduction of the 4-amino group: The 4-chloro substituent in 4-chloro-3-nitroquinolines is activated towards nucleophilic aromatic substitution. This allows for the introduction of an amino group at the C4 position by reaction with ammonia or a protected amine source. The reaction of 4-chloro-7-substituted-quinolines with various amines to produce 4-aminoquinoline derivatives is a well-established method. nih.govplos.org
Introduction of the 3-amino group: The 3-amino group can be generated by the reduction of the 3-nitro group. A variety of reducing agents can be employed for the reduction of nitroarenes. wikipedia.org A common and effective method for the reduction of nitro groups on the quinoline ring is the use of stannous chloride (SnCl2) in the presence of an acid like hydrochloric acid (HCl). acsgcipr.orgscispace.com This method is known for its chemoselectivity, meaning it can reduce the nitro group without affecting other functional groups on the molecule. stackexchange.com Catalytic hydrogenation is another widely used method for nitro group reduction. wikipedia.org
Modern Catalytic Approaches to Fluoroquinoline-3,4-diamine Synthesis
While classical methods provide the foundation, modern catalytic techniques offer greater efficiency, selectivity, and milder reaction conditions for the synthesis of complex quinoline derivatives.
Transition-Metal-Catalyzed Annulation and Coupling Reactions
Transition-metal catalysis has become a dominant tool in the synthesis of polysubstituted quinolines. nih.gov Catalysts based on palladium (Pd) and nickel (Ni) are particularly prominent in C-H functionalization and cross-coupling reactions, which allow for the direct introduction of substituents onto the quinoline core.
Palladium-catalyzed oxidative annulation of acrylamides with strained arynes has been used to synthesize quinolones. For the synthesis of fluoroquinolines, palladium-catalyzed carbonylative Sonogashira cross-coupling reactions have been employed. Nickel-catalyzed intramolecular amination of o-(N-alkylamino) propiophenones is another modern approach to forming the quinolone ring system.
Organocatalytic and Metal-Free Synthetic Protocols
In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals. Organocatalysis and metal-free reactions offer a more sustainable and often less toxic alternative. For instance, the Friedländer annulation can be effectively catalyzed by ceric ammonium nitrate at ambient temperature. Furthermore, metal-free arylation of ethylacetoacetate with hypervalent diaryliodonium salts provides a pathway to 3-aryl-4(1H)-quinolones under mild conditions. Ring-opening and cyclization of aziridines with aryl azides in the presence of TfOH is a metal-free strategy for constructing the quinoline core.
Green Chemistry Principles in Quinoline Diamine Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of quinoline synthesis, this involves the use of greener solvents, minimizing waste, and employing energy-efficient methods.
Several classical quinoline syntheses have been adapted to align with green chemistry principles. For example, the Friedländer synthesis can be performed under solvent-free conditions using a p-toluenesulfonic acid catalyst, often with microwave irradiation to accelerate the reaction. The use of water as a solvent and employing recyclable catalysts are also key aspects of green quinoline synthesis. Nanocatalysts are also being explored for their high efficiency and recyclability in quinoline synthesis. These approaches not only reduce the environmental impact but can also lead to higher yields and simpler purification procedures.
Microwave-Assisted and Ultrasound-Promoted Reactions
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. In the context of quinoline synthesis, these techniques have been successfully applied to various derivatives.
Microwave-assisted organic synthesis (MAOS) has been utilized for the efficient synthesis of a range of quinoline derivatives. For instance, the catalyst-free, one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation affords dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore in good yields (68–82%) within short reaction times (8 minutes). This approach highlights the potential of microwave energy to facilitate complex multi-component reactions. Another example involves the microwave-assisted synthesis of 2-((6/8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, where the final condensation step proceeds in excellent yields (89–98%) within 3–5 minutes. Comparing conventional heating with microwave irradiation in this case revealed a 10% increase in yield with the latter method nih.gov.
Ultrasound-promoted synthesis offers a green and efficient alternative for the preparation of quinoline derivatives. The use of basic ionic liquids in aqueous media under ultrasonic irradiation has been shown to effectively catalyze the condensation reaction of isatin with ketones to produce quinolines. This method presents several advantages, including milder reaction conditions, shorter reaction times, and higher yields and selectivity without the need for a transition metal catalyst. Furthermore, ultrasound has been successfully employed in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating its utility in constructing complex heterocyclic systems jmpas.commdpi.com. The conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides under ultrasonic irradiation provides target acylhydrazones in excellent yields within 4–6 minutes.
While direct examples of microwave-assisted or ultrasound-promoted synthesis of this compound are not prevalent in the reviewed literature, the successful application of these techniques to a wide array of quinoline derivatives strongly suggests their potential applicability to the synthesis of the target compound and its analogs. The key would be to adapt existing protocols for the specific precursors of this compound.
Photocatalytic and Solvent-Free Methodologies
Photocatalysis and solvent-free reaction conditions represent green and sustainable approaches to chemical synthesis. Photocatalytic methods, utilizing visible light to drive chemical transformations, have been applied to the synthesis of quinolines through various reaction pathways, including the Povarov reaction under oxidant-free conditions. These methods offer mild reaction conditions and access to diverse quinoline structures.
Solvent-free synthesis, often coupled with microwave irradiation or the use of solid supports, provides an environmentally benign route to quinolines. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully performed under solvent-free conditions using various catalysts, including 1,3-disulfonic acid imidazolium hydrogen sulfate. This approach offers advantages such as high yields, short reaction times, and easy catalyst recovery and reuse. For example, the reaction of 2-aminoaryl ketones with carbonyl compounds proceeds efficiently to give polysubstituted quinolines. Another solvent-free approach involves the reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation.
Although specific applications of photocatalytic and solvent-free methods for the direct synthesis of this compound are not extensively documented, these methodologies hold promise for the development of more sustainable synthetic routes. Future research could focus on adapting these green techniques to the specific precursors required for the synthesis of the target diamine.
Precursor Synthesis and Functional Group Transformations for this compound
The synthesis of this compound relies on the strategic construction of the fluorinated quinoline core followed by the introduction of the diamine functionality at the 3 and 4-positions.
Preparation of Fluorinated Quinoline Building Blocks
A key step in the synthesis of this compound is the construction of the 8-fluoroquinoline skeleton. The Skraup synthesis, a classic and versatile method for preparing quinolines, is a viable approach. This reaction involves the condensation of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent wikipedia.org. For the synthesis of an 8-fluoroquinoline, a potential starting material would be a 2-substituted-3-fluoroaniline derivative. For instance, the Skraup reaction of 2-amino-3-fluorotoluene with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene could yield 8-fluoro-2-methylquinoline.
Another established method for preparing fluorinated quinolines is through nucleophilic aromatic substitution on appropriately activated precursors. While not a direct route to the core, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrates the feasibility of constructing complex fluoroquinolones nih.govmdpi.com. This highlights that multi-step sequences involving cyclization and functional group manipulations are common in accessing substituted fluoroquinolines.
A crucial intermediate for the target molecule is 8-fluoro-4-chloro-3-nitroquinoline. The synthesis of this compound would likely involve the nitration of an 8-fluoro-4-hydroxyquinoline intermediate, followed by chlorination. The synthesis of various B-ring-substituted 4-hydroxyquinolines has been achieved through a two-step process involving the condensation of an aniline with Meldrum's acid and trimethylorthoformate, followed by thermal cyclization. The resulting 4-hydroxyquinoline can then be converted to the corresponding 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride.
Selective Amine Group Introduction at C-3 and C-4 Positions
The introduction of the two amino groups at the C-3 and C-4 positions of the 8-fluoroquinoline ring is a critical step. A common strategy involves the use of a 3-nitro-4-chloroquinoline precursor, such as the previously mentioned 8-fluoro-4-chloro-3-nitroquinoline.
The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the C-3 position and the quinoline nitrogen. This allows for the selective introduction of an amino group at the C-4 position by reaction with an appropriate amine source, such as ammonia or a protected amine equivalent.
Following the successful introduction of the C-4 amino group, the final step is the reduction of the nitro group at the C-3 position to an amino group. This transformation can be achieved using various reducing agents. A common and effective method for the reduction of nitroarenes to anilines is the use of stannous chloride (SnCl₂) in the presence of an acid. This method is generally high-yielding and tolerant of various functional groups.
An alternative approach for the synthesis of a 3,4-diaminoquinoline system has been demonstrated in the preparation of 2,3-diaminoquinolin-4(1H)-one researchgate.net. This synthesis starts from isatoic anhydride (B1165640) and proceeds through a four-step sequence involving the formation of a 3-nitro-2-aminoquinolin-4(1H)-one intermediate, which is then reduced to the corresponding diamine. While the substitution pattern is different, this methodology provides a valuable precedent for the formation of a vicinal diamine on a quinoline ring.
The following table summarizes a plausible synthetic route for this compound based on the discussed methodologies.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Skraup Synthesis | 2-Amino-3-fluorotoluene | Glycerol, H₂SO₄, Oxidizing agent | 8-Fluoro-x-methylquinoline |
| 2 | Oxidation | 8-Fluoro-x-methylquinoline | Oxidizing Agent | 8-Fluoroquinoline-x-carboxylic acid |
| 3 | Decarboxylation | 8-Fluoroquinoline-x-carboxylic acid | Heat | 8-Fluoroquinoline |
| 4 | Hydroxylation/Nitration | 8-Fluoroquinoline | Nitrating agent | 8-Fluoro-3-nitro-4-hydroxyquinoline |
| 5 | Chlorination | 8-Fluoro-3-nitro-4-hydroxyquinoline | POCl₃ or SOCl₂ | 8-Fluoro-4-chloro-3-nitroquinoline |
| 6 | Amination | 8-Fluoro-4-chloro-3-nitroquinoline | NH₃ or amine source | 8-Fluoro-4-amino-3-nitroquinoline |
| 7 | Reduction | 8-Fluoro-4-amino-3-nitroquinoline | SnCl₂, HCl | This compound |
Chemical Reactivity and Derivatization Strategies of 8 Fluoroquinoline 3,4 Diamine
Reactions at the Diamine Functionality (C-3 and C-4)
The presence of two primary amino groups on the quinoline (B57606) core makes 8-Fluoroquinoline-3,4-diamine a versatile building block for the introduction of various functional groups through acylation, alkylation, sulfonylation, and the formation of imines, ureas, and thioureas.
Acylation, Alkylation, and Sulfonylation of Amino Groups
The amino groups of this compound readily undergo acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. The high reactivity of the diamine system allows for mono- or di-acylation depending on the stoichiometry of the reactants and reaction conditions. Selective acylation of one amino group in the presence of another can be challenging due to the similar reactivity of the two amine groups.
Alkylation of the amino groups can be achieved using alkyl halides. The reaction can proceed to form mono- and di-alkylated products. The degree of alkylation can be controlled by careful selection of the alkylating agent, reaction temperature, and stoichiometry.
Sulfonylation of the amino groups with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction is a common method for introducing sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Alkylamine |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
This table provides representative examples of reagents for each reaction type.
Schiff Base Formation and Imine Chemistry
The reaction of this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. The resulting Schiff bases can be isolated or used as intermediates for further transformations. The initial formation of a Schiff's base is often a presumed pathway in cyclization reactions to form fused heterocycles researchgate.net. The imine functionality can undergo a variety of reactions, including reduction to form secondary amines and cycloaddition reactions.
Urea and Thiourea Derivative Synthesis
Urea and thiourea derivatives of this compound can be synthesized by reacting the diamine with isocyanates and isothiocyanates, respectively. These reactions are typically carried out in an inert solvent and proceed via nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The resulting urea and thiourea moieties can participate in hydrogen bonding and have been incorporated into various biologically active molecules teikyomedicaljournal.comresearchgate.net.
Cyclocondensation Reactions Involving the 3,4-Diamine System
The proximate arrangement of the two amino groups in this compound makes it an ideal substrate for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic rings.
Formation of Fused Heterocyclic Rings (e.g., imidazole (B134444), triazole, pyrazine (B50134) systems)
The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, results in the formation of a pyrazine-fused quinoline system. This reaction is a standard method for the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamines and can be applied to this compound to yield pyrazino[2,3-c]quinolines nih.gov.
The reaction with carboxylic acids or their derivatives can lead to the formation of imidazole-fused quinolines. For instance, the reaction of a diamine with aromatic carboxylic acids in the presence of a condensing agent like polyphosphoric acid (PPA) can yield 2-aryl-substituted imidazole-fused quinolines researchgate.net. The reaction pathway is believed to involve the initial formation of a Schiff's base followed by cyclization researchgate.net.
Fused triazole rings can also be constructed from diaminoquinolines. One approach involves the diazotization of one of the amino groups followed by an intramolecular cyclization. Alternatively, reaction with reagents containing a pre-formed triazole precursor can lead to the desired fused system. The synthesis of triazole-fused fluoroquinolones has been reported through various synthetic strategies, highlighting the versatility of the diamine precursor nih.govnih.gov.
| Fused Ring System | Reagent Example | Resulting Heterocycle |
| Imidazole | Carboxylic Acid | Imidazo[4,5-c]quinoline |
| Triazole | Nitrous Acid | Triazolo[4,5-c]quinoline |
| Pyrazine | 1,2-Diketone | Pyrazino[2,3-c]quinoline |
This table provides examples of reagents that can be used to form the corresponding fused heterocyclic rings.
Strategies for Ring Annulation and Spiro Compound Formation
Ring annulation strategies involving this compound can be employed to construct more complex polycyclic systems. These strategies often involve multi-step sequences that build additional rings onto the quinoline framework. Annulation can be achieved through reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to a variety of fused ring systems.
The formation of spiro compounds from this compound is a less common but feasible transformation. Spiro compounds feature a single atom that is part of two different rings. The synthesis of spiro compounds from diamines can be achieved through condensation reactions with cyclic ketones or other suitable bifunctional reagents. For example, the condensation of a diamine with cyclic monoketones can lead to spiro cycloalkane imidazoline-fused quinolines researchgate.net.
Transformations at the Quinoline Nitrogen (N-1)
The lone pair of electrons on the quinoline nitrogen (N-1) makes it a nucleophilic center, susceptible to reactions with various electrophiles. However, its reactivity is tempered by the aromaticity of the quinoline system. Transformations at this position can significantly alter the electronic properties and biological activity of the molecule.
N-Alkylation and N-Arylation Reactions
N-alkylation and N-arylation introduce alkyl or aryl substituents, respectively, onto the N-1 position, converting the neutral quinoline into a positively charged quinolinium salt. While specific studies detailing the N-1 alkylation or arylation of this compound are not prevalent in the reviewed literature, the reactivity can be inferred from general quinoline chemistry.
N-Alkylation: This reaction typically proceeds by treating the quinoline with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction converts the tertiary nitrogen into a quaternary ammonium salt. This transformation modifies the electronic distribution of the entire ring system, making it more electron-deficient. For this compound, a key challenge would be achieving regioselectivity, as the exocyclic amino groups at C-3 and C-4 are also nucleophilic and could compete with the ring nitrogen for the alkylating agent. Careful selection of reaction conditions, such as solvent and temperature, would be crucial to favor quaternization at N-1.
N-Arylation: The introduction of an aryl group at the N-1 position is more challenging and often requires metal catalysis, analogous to the Buchwald-Hartwig amination, though applied to a heteroaromatic nitrogen. Palladium-catalyzed C-N cross-coupling reactions are powerful methods for forming C-N bonds and have been extensively used to arylate amines. While typically used for amino groups, related catalytic systems can achieve N-arylation of heterocyclic rings. This process would likely involve the reaction of this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Again, chemoselectivity between the endocyclic N-1 and the exocyclic amino groups would be a primary synthetic hurdle to overcome.
Electrophilic and Nucleophilic Substitutions on the Fluorinated Quinoline Core
The quinoline ring system is subject to both electrophilic and nucleophilic substitution, with the positions of attack governed by the inherent electronic nature of the pyridine (B92270) and benzene (B151609) rings, as well as the directing effects of the existing substituents (fluoro and diamino groups).
Halogenation and Nitration Studies
Halogenation: Electrophilic halogenation of the quinoline core is a well-established method for introducing functional handles for further derivatization. Research has demonstrated an operationally simple and metal-free protocol for the highly regioselective C-H halogenation of 8-substituted quinolines. researchgate.netrsc.org These studies show that quinolines with a variety of substituents at the 8-position exclusively yield the C5-halogenated product in good to excellent yields. researchgate.netrsc.org The reaction proceeds under mild conditions, at room temperature, using trihaloisocyanuric acids (like TCCA for chlorination or TBCA for bromination) as the halogen source. researchgate.netrsc.orgrsc.org Given the 8-fluoro substituent on the target compound, this position is already occupied. However, the directing influence of the 8-substituent strongly favors electrophilic attack at the C5 position. researchgate.netrsc.org Therefore, it is predicted that the halogenation of this compound would selectively occur at the C-5 position.
Table 1: Representative Conditions for Regioselective C-5 Halogenation of 8-Substituted Quinolines
| Halogenating Agent | Halogen | Solvent | Temperature | Typical Yield | Reference |
| Trichloroisocyanuric acid (TCCA) | Cl | Dichloromethane (DCM) | Room Temp. | 85-98% | researchgate.netrsc.org |
| Tribromoisocyanuric acid (TBCA) | Br | Dichloromethane (DCM) | Room Temp. | 79-95% | researchgate.netrsc.org |
| Triiodoisocyanuric acid (TICA) | I | Dichloromethane (DCM) | Room Temp. | Good to Excellent | rsc.org |
Nitration: The introduction of a nitro group onto the quinoline ring via electrophilic nitration typically requires strong acidic conditions (e.g., a mixture of nitric and sulfuric acid). The position of nitration is dictated by the existing substituents. For the 8-fluoroquinoline (B1294397) core, the fluorine atom is an ortho-, para-director, while the fused pyridine ring is deactivating. The powerful activating effect of the C-3 and C-4 diamine groups would likely dominate, although they are on the partially deactivated pyridine ring. However, under the strongly acidic conditions required for nitration, these amino groups would be protonated, becoming strongly deactivating meta-directors. Therefore, nitration would likely be directed to the C-5 or C-7 positions of the benzene ring, influenced by the 8-fluoro substituent. Studies on the nitration of 8-nitrofluoroquinolones confirm the feasibility of introducing nitro groups onto the quinoline scaffold. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. wikipedia.org To utilize these reactions, a halide or triflate "handle" must first be present on the quinoline core. Following the halogenation strategies discussed above (e.g., selective C-5 bromination), 5-bromo-8-fluoroquinoline-3,4-diamine would be an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) and is widely used in pharmaceutical synthesis to create biaryl structures. nih.gov The C-5 halogenated derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids under standard Suzuki conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME). organic-chemistry.orglibretexts.org This strategy allows for the introduction of diverse aromatic systems at the C-5 position. The reactivity of C-X bonds in these couplings generally follows the order I > OTf > Br >> Cl. libretexts.org
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org A C-5 halogenated this compound could be reacted with various terminal alkynes to install alkynyl moieties, which are versatile functional groups for further synthesis. Modified, copper-free Sonogashira protocols have also been developed for quinoline functionalization. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org A 5-halo-8-fluoroquinoline-3,4-diamine could be coupled with alkyl-, aryl-, or vinylzinc reagents to introduce a wide array of substituents. The stereochemical outcome of Negishi couplings can be highly dependent on the choice of ligand on the palladium catalyst. nih.gov
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling on Halogenated Quinolines
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | nih.govnih.gov |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | wikipedia.orgorganic-chemistry.org |
| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | None | THF, DMF | wikipedia.orgrsc.org |
Oxidation and Reduction Chemistry of this compound
Oxidation: The this compound molecule possesses several sites susceptible to oxidation. The electron-rich benzene ring, further activated by the two amino groups, is prone to oxidative degradation under strong oxidizing conditions. Studies on the chemical oxidation of 5-aminoquinoline with ammonium persulfate have shown that polymerization can occur, with linkages forming at positions C-3, C-6, and C-8. hacettepe.edu.tr This suggests that the diamino moiety in this compound would be highly reactive towards oxidants, potentially leading to complex product mixtures or polymerization. More controlled oxidation, for instance using manganese dioxide (MnO₂), has been used to aromatize tetrahydroquinolines to quinolines, indicating the quinoline core's general stability to certain oxidants. nih.gov
Reduction: The quinoline ring system can be reduced, typically via catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or with hydride reagents. The reduction usually affects the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline. Complete reduction of both rings to form decahydroquinoline is also possible under more forcing conditions. For this compound, a primary consideration would be the stability of the C-F bond, which is generally robust and not cleaved by standard catalytic hydrogenation conditions used for aromatic ring reduction. The amino groups are also stable under these conditions. Thus, selective reduction of the pyridine portion of the quinoline core is an anticipated and feasible transformation.
Stereoselective Transformations and Chiral Derivatization
As this compound is an achiral molecule, stereoselective transformations would involve reactions that introduce one or more chiral centers into the molecule or its derivatives.
One common strategy involves the use of chiral derivatizing agents (CDAs) to react with the nucleophilic amino groups at the C-3 and C-4 positions. dshs-koeln.de Reagents such as (S)-N-(trifluoroacetyl)-prolyl-chloride or Mosher's acid chloride can react with the primary amines to form diastereomeric amides. dshs-koeln.de These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques (e.g., HPLC or GC). nih.gov This approach is primarily used for the analytical purpose of resolving enantiomers of other chiral molecules, but the principle can be applied synthetically to separate diastereomeric derivatives of the quinoline.
Furthermore, stereoselective synthesis could be achieved by reacting the diamine with chiral building blocks to introduce stereocenters in appended side chains. Asymmetric reduction of the quinoline ring using a chiral catalyst could also, in principle, lead to enantiomerically enriched tetrahydroquinoline derivatives, although this is a challenging transformation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Fluoroquinoline 3,4 Diamine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 8-fluoroquinoline-3,4-diamine derivatives. It provides detailed information about the chemical environment of magnetically active nuclei.
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental for the characterization of fluorinated quinoline (B57606) derivatives. walisongo.ac.id
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For quinoline derivatives, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while protons of aliphatic substituents appear in the upfield region. nih.govmdpi.com The presence of the fluorine atom can introduce through-bond couplings (J-couplings) to nearby protons, resulting in splitting of the proton signals, which provides valuable information about the substitution pattern. walisongo.ac.id
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the substituents present. mdpi.comnih.gov The fluorine atom also couples to nearby carbon atoms, resulting in characteristic doublet signals in the ¹³C spectrum, which can aid in signal assignment. walisongo.ac.id The large chemical shift range of ¹³C NMR helps to resolve individual carbon signals, even in complex molecules.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. magritek.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. magritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique probe for structural analysis. magritek.comjeolusa.com The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com
Table 1: Representative NMR Data for a Hypothetical 8-Fluoroquinoline (B1294397) Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.90 | d | 4.5 | H-2 |
| ¹H | 7.85 | dd | 8.8, 4.5 | H-6 |
| ¹H | 7.50 | t | 8.8 | H-5 |
| ¹H | 7.20 | d | 8.8 | H-7 |
| ¹³C | 155.0 | d | 250 | C-8 |
| ¹³C | 148.5 | s | C-4 | |
| ¹³C | 145.2 | s | C-8a | |
| ¹³C | 130.1 | d | 5 | C-7 |
| ¹⁹F | -120.5 | m | F-8 |
Note: This table is illustrative and actual values will vary depending on the specific derivative and solvent used.
Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, facilitating the complete and unambiguous assignment of the NMR spectra. ucl.ac.uklibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). libretexts.orgyoutube.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to establish the connectivity of the proton network within the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.orgresearchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. ucl.ac.uk Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or J-coupled. This is invaluable for determining the stereochemistry and conformation of molecules.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. evitachem.com
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound derivatives. d-nb.info It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. rsc.org
HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.comnih.gov This is a powerful tool for confirming the identity of a synthesized molecule and for distinguishing between compounds with the same nominal mass. The fragmentation patterns observed in MS/MS experiments can provide valuable structural information. mfd.org.mkresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |
| HRMS | Positive | [M+H]⁺ | Elemental Composition (Exact Mass) |
Note: The exact m/z value will depend on the isotopic composition of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemistryjournal.innsf.gov When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. thermofisher.com
For this compound derivatives, FT-IR spectroscopy can be used to confirm the presence of key functional groups:
N-H stretching: The amino groups (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov
C=N and C=C stretching: The quinoline ring system will exhibit a series of sharp absorption bands in the aromatic region (1400-1650 cm⁻¹). nih.govarabjchem.org
C-F stretching: The carbon-fluorine bond will have a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Stretching | 3300-3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| Aromatic C=C, C=N | Stretching | 1400-1650 | Medium-Strong |
| C-F | Stretching | 1000-1400 | Strong |
Note: The exact positions and intensities of the absorption bands can be influenced by the molecular structure and intermolecular interactions.
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating components from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. nih.govnih.gov For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. indexcopernicus.com
The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is often calculated based on the area of the main peak relative to the total area of all peaks.
A variety of detectors can be coupled with HPLC to provide different types of information:
UV-Vis Detector: This is the most common type of detector used in HPLC. It measures the absorbance of the eluting compounds at a specific wavelength. nih.gov Quinolone derivatives typically have strong UV absorbance, making this a sensitive detection method.
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector acquires the entire UV-Vis spectrum of the eluting compounds, providing additional information for peak identification and purity assessment. indexcopernicus.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the ultimate in sensitivity and selectivity, allowing for the simultaneous separation and mass analysis of the components in a mixture. mfd.org.mk
Table 4: Typical HPLC Parameters for the Analysis of this compound Derivatives
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm, 290 nm) or DAD/PDA |
| Injection Volume | 5 - 20 µL |
Note: These are general parameters and the optimal conditions will need to be developed for each specific analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the identification and quantification of this compound and its derivatives in various matrices. The coupling of the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry provides exceptional sensitivity and selectivity. ddtjournal.comwur.nl This is crucial for distinguishing the target analyte from structurally similar impurities or metabolites.
In typical applications, reversed-phase HPLC is employed for the separation of fluoroquinolone compounds. nih.govucl.ac.be This involves a non-polar stationary phase (most commonly a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or triethylamine (B128534) to improve peak shape and ionization efficiency. nih.govnih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ddtjournal.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like fluoroquinolones, generally producing a protonated molecular ion [M+H]⁺ in the positive ion mode. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (LC-MS/MS) is frequently utilized. nih.govchromatographyonline.com In this mode, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in complex biological samples. nih.govnih.gov
For certain diamine compounds that may exhibit poor chromatographic retention or ionization efficiency, chemical derivatization can be employed prior to LC-MS analysis. Reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPA) can be used to convert amines into derivatives with more favorable analytical properties. rsc.org Similarly, derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) have been used to enhance the detection of related chemical classes. mdpi.com While specific derivatization strategies for this compound are not widely published, these methodologies represent advanced approaches applicable to its derivatives. Commercial suppliers confirm the availability of LC-MS data for the characterization of this compound. bldpharm.com
Table 1: Representative LC-MS Parameters for Fluoroquinolone Derivative Analysis
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For derivatives of this compound, this technique provides definitive proof of structure, including the exact connectivity of atoms and the stereochemistry. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
The application of X-ray crystallography is critical in drug discovery and development for validating the structure of newly synthesized compounds. For instance, in the development of novel fluoroquinolones, the molecular structure of a borylated 6-fluoroquinoline (B108479) intermediate was unequivocally confirmed by single-crystal X-ray diffraction. acs.org This validation is essential to ensure that the correct molecular scaffold is being advanced through a synthetic route.
Furthermore, X-ray crystallography is invaluable for conformational analysis, revealing how a molecule might adopt a specific shape to interact with a biological target. Studies on fluoroquinolone derivatives have utilized this technique to understand their binding modes with enzymes like DNA gyrase and topoisomerase IV. acs.org An X-ray crystal structure of an inhibitor bound to its target protein can reveal the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that are critical for its biological activity. nih.gov This structural insight is crucial for structure-based drug design, enabling the rational optimization of lead compounds.
The results of crystallographic studies, including atomic coordinates and crystal packing information, are typically deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF). researchgate.netgithub.io Numerous crystal structures of fluoroquinolone derivatives and their metal complexes have been deposited in the CCDC, making this structural information accessible to the scientific community. acs.orgacs.orgnih.govmdpi.com For example, the crystal structure of an iridium(III) complex featuring a phosphine (B1218219) derived from ciprofloxacin (B1669076) has been fully characterized, providing detailed data on its triclinic crystal system and P-1 space group. nih.gov
Table 2: Representative Crystallographic Data for a Fluoroquinolone-Derived Metal Complex ([IrPCp·CHCl₃])
Note: The data presented is for a ciprofloxacin-derived complex (IrPCp·CHCl₃) and serves as a representative example of crystallographic analysis for a fluoroquinolone derivative.
Computational and Theoretical Investigations of 8 Fluoroquinoline 3,4 Diamine and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. emmanuelcollege.ac.in It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like quinoline (B57606) derivatives. researchgate.net DFT calculations are employed to optimize molecular geometries, determine electronic properties, and calculate reactivity descriptors that explain the chemical behavior of these compounds. rsc.orgresearchgate.net Methods such as B3LYP combined with basis sets like 6-31G or 6-311++G are commonly used to model the properties of quinoline systems accurately. uantwerpen.beresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. rsc.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. rsc.org For fluoroquinolone analogues, the HOMO is often distributed over the electron-rich quinoline ring and substituents, while the LUMO is typically localized on the bicyclic aromatic system. mdpi.com In 8-fluoroquinoline-3,4-diamine, the HOMO would likely be concentrated on the electron-donating diamine-substituted ring, while the LUMO would be spread across the quinoline core.
Table 1: Representative FMO Energies and Reactivity Descriptors for Fluoroquinolone Analogues Note: These values are illustrative and derived from computational studies on related fluoroquinolone structures. The exact values for this compound would require specific calculation.
| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Fluoroquinolone Derivative A | -6.12 | -1.98 | 4.14 | nih.gov |
| Fluoroquinolone Derivative B | -6.35 | -2.21 | 4.14 | nih.gov |
| Quinoline Derivative C | -5.22 | -1.08 | 4.14 | arabjchem.org |
| Quinoline Derivative D | -5.03 | -0.92 | 4.11 | researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. nih.gov
Red/Yellow Regions : Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack.
Blue Regions : Indicate positive potential, electron-poor, and are favorable sites for nucleophilic attack. nih.govresearchgate.net
For this compound, an MEP map would be expected to show strong negative potential (red) around the nitrogen atoms of the two amino groups, identifying them as primary sites for electrophilic attack and hydrogen bond donation. The nitrogen atom in the quinoline ring would also show negative potential. The fluorine atom, due to its high electronegativity, would create a region of negative potential as well. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino groups, making them susceptible to nucleophilic interaction. researchgate.netnih.gov
To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors are calculated. rsc.org
Chemical Hardness (η) : Measures resistance to change in electron configuration. Harder molecules have larger HOMO-LUMO gaps. arabjchem.org
Chemical Potential (μ) : Relates to the "escaping tendency" of electrons from a system. arabjchem.org
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. rsc.orgarabjchem.org
Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Local Reactivity Descriptors , such as Fukui functions, identify specific atomic sites prone to attack. uantwerpen.be The condensed Fukui function is calculated for each atom to predict its susceptibility to:
Nucleophilic attack (f+) : Where an electrophile would attack.
Electrophilic attack (f-) : Where a nucleophile would attack.
Radical attack (f0) : Where a radical would attack. mdpi.com
For this compound, Fukui function analysis would likely pinpoint the amino nitrogens as the most reactive sites for electrophilic attack, consistent with the MEP analysis.
Table 2: Calculated Global Reactivity Descriptors for Quinoline Analogues Note: These values are illustrative and based on published data for related quinoline structures.
| Parameter | Quinoline Derivative 1 | Quinoline Derivative 2 | Reference |
| Chemical Hardness (η) | 1.628 eV | 1.157 eV | arabjchem.org |
| Chemical Potential (μ) | -6.896 eV | -6.189 eV | arabjchem.org |
| Electrophilicity Index (ω) | 14.57 eV | 16.54 eV | arabjchem.org |
Table 3: Selected Optimized Bond Lengths for a Quinoline Core Structure Note: Data is representative of a typical quinoline ring system optimized using DFT methods.
| Bond | Bond Length (Å) | Reference |
| C4-N7 | 1.3608 | arabjchem.org |
| C8-N7 | 1.3190 | arabjchem.org |
| C4-C5 | 1.4211 | arabjchem.org |
| C5-C6 | 1.4168 | arabjchem.org |
Molecular Modeling and Interaction Studies of the Fluoroquinoline-3,4-diamine Scaffold
Beyond the properties of a single molecule, computational modeling is essential for exploring how molecules interact with each other and with larger biological targets. These intermolecular forces govern crystal packing, solubility, and the binding affinity crucial for pharmacological activity.
The chemical structure of this compound is rich with features that promote significant intermolecular interactions.
Hydrogen Bonding : The two primary amine groups (-NH₂) at positions C3 and C4 are potent hydrogen bond donors. The quinoline nitrogen atom and the fluorine atom at C8 are effective hydrogen bond acceptors. uni-muenchen.de This capacity for multiple hydrogen bonds suggests that the molecule can form stable dimers or extended networks in the solid state and can interact strongly with biological receptors. nih.gov
π-Stacking : The planar, aromatic quinoline ring system facilitates π-π stacking interactions. researchgate.net These non-covalent interactions, where aromatic rings align face-to-face or face-to-edge, are critical for stabilizing crystal structures and for the binding of molecules into the active sites of proteins and DNA. nih.gov
Other Interactions : The C-F bond, while a hydrogen bond acceptor, also contributes to the molecule's dipole moment and can engage in favorable electrostatic interactions within a protein binding pocket. tandfonline.com
Studies on related 8-fluoroquinoline (B1294397) oligoamides have shown that these units can drive the self-assembly of complex, ordered supramolecular structures like quadruple helices, a process heavily reliant on a network of hydrogen bonds and stacking interactions. uni-muenchen.de This highlights the strong potential for this compound to engage in similar robust, structure-directing intermolecular binding.
Analysis of Steric and Electronic Influences on Molecular Architecture and Derivatives' Conformations
The molecular architecture of this compound is characterized by a planar, bicyclic quinoline core, substituted with a fluorine atom at the C-8 position and two amino groups at the C-3 and C-4 positions. While direct crystallographic or extensive computational studies on this compound are not widely available in published literature, its structural and conformational properties can be inferred from computational analyses of its analogues and the fundamental principles of steric and electronic effects.
Density functional theory (DFT) calculations on analogous compounds, such as 8-fluoroquinoline-3-carboxamide, predict a significant dipole moment and localized electron density on the fluorine and adjacent atoms, which can facilitate hydrogen bonding and improve solubility in polar solvents. Similar calculations on 8-methoxy fluoroquinolone analogues have been used to determine binding affinities and drug-likeness parameters, highlighting the importance of substituents at the C-8 position. researchgate.net The interplay between the electron-donating and electron-withdrawing groups is expected to result in a lower HOMO-LUMO energy gap compared to unsubstituted quinoline, indicating moderate chemical reactivity. nih.gov
Steric Influences and Conformation: The conformation of this compound and its derivatives is dictated by the need to minimize steric hindrance. The quinoline ring system itself is largely planar. The fluorine atom, despite its relatively small van der Waals radius, can introduce steric strain that influences the orientation of adjacent groups. Computational modeling of related azidoquinolines shows that substituents will adopt conformations that minimize steric clashes with the quinoline ring. For this compound, the primary steric considerations would involve the interactions between the C-4 amino group and the C-5 hydrogen, as well as between the C-8 fluorine and the peri-hydrogen at C-7. The amino groups at C-3 and C-4 possess rotational freedom, but their preferred orientation would likely be influenced by the potential for intramolecular hydrogen bonding between them and with the quinoline nitrogen.
Studies on other 8-substituted quinolines confirm that both electronic and steric properties of the C-8 substituent are crucial in modulating the stability and biological activity of resulting complexes or derivatives. nih.gov The introduction of bulky groups can significantly alter the conformation and, consequently, the biological profile of the molecule. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Fluoroquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational tools in medicinal chemistry for designing and optimizing new therapeutic agents. researchgate.nettandfonline.com These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. sapub.org For fluoroquinoline derivatives, QSAR and QSPR models have been widely used to predict antibacterial activity, genotoxicity, pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME), and environmental impact, thereby guiding the synthesis of more potent and safer analogues. researchgate.net
Development of Predictive Models based on Molecular Descriptors
The development of a predictive QSAR/QSPR model is a systematic process that involves several key steps. It begins with the selection of a dataset of compounds with known biological activities or properties, which is then divided into a training set to build the model and a test set to validate its predictive power. nih.gov
Molecular Descriptors: The core of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode the structural and physicochemical characteristics of a molecule. For fluoroquinolone derivatives, these descriptors are typically categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum chemical methods like DFT. researchgate.nettandfonline.com
Hydrophobic/Lipophilic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor in this class, representing the lipophilicity of the compound, which is crucial for membrane permeability. researchgate.net
Steric/Topological Descriptors: These parameters describe the size and shape of the molecule, including molecular volume, surface area, and connectivity indices. tandfonline.com
Model Generation and Validation: Once the descriptors are calculated, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are commonly used techniques to establish a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). vulcanchem.comresearchgate.net
A robust QSAR model must be rigorously validated to ensure its reliability and predictive accuracy. Key statistical parameters used for validation include:
Coefficient of determination (R²): Measures the goodness-of-fit of the model for the training set.
Cross-validation coefficient (q² or Q²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a reliable model. nih.gov
External validation coefficient (R²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov
The following table shows a representative QSAR model developed for the antibacterial activity of fluoroquinolone derivatives against E. Coli. vulcanchem.com
| Model Equation | N | R² | Validation |
| Log MIC₅₀ = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) | 18 | 0.977 | PRESS: Low value indicates good predictabilityFcalc/Ftab: ≥ 1 |
Table 1: Example of a QSAR model for fluoroquinolone antibacterial activity. Descriptors include atomic charges (q) on specific carbon and oxygen atoms and the energy of the LUMO. vulcanchem.com
Correlation of Structural Modifications with Calculated Properties
QSAR and QSPR models are powerful tools for understanding how specific changes in the fluoroquinolone scaffold affect its properties. By analyzing the coefficients associated with different descriptors in the model equation, researchers can deduce which structural features are critical for a desired outcome.
Key Structural-Property Correlations: Studies on large libraries of fluoroquinolone analogues have established several key structure-activity and structure-property relationships:
N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity. tandfonline.com QSAR studies have shown that the size and polarity of this group significantly impact the drug's elimination half-life. tandfonline.com For instance, a small volume and high polarizability at N-1 contribute to a longer half-life.
C-6 Position: The presence of a fluorine atom at this position dramatically increases antibacterial potency by improving both DNA gyrase binding and cell penetration. tandfonline.com
C-7 Position: Modifications at the C-7 position, typically involving a heterocyclic ring, are critical for defining the spectrum of activity and pharmacokinetic properties. QSAR models have demonstrated that substituents with a small volume, large polarizability, and large surface area at C-7 contribute to a greater area under the curve (AUC), indicating higher systemic exposure.
C-8 Position: The substituent at the C-8 position influences potency and pharmacokinetics. A fluorine or chlorine atom at C-8 can enhance in vivo activity, partly due to better oral absorption. tandfonline.com Conversely, some QSAR studies have linked halogen substitution at C-8 to increased genotoxicity.
The table below summarizes the general influence of substituents at various positions on the properties of fluoroquinolone derivatives, as informed by numerous QSAR/QSPR studies.
| Position | Structural Modification | Impact on Properties (Examples) | Relevant Descriptors |
| N-1 | Small alkyl (e.g., ethyl) or cyclopropyl (B3062369) group | Essential for antibacterial activity; modulates elimination half-life. | Steric parameters (STERIMOL), Polarizability. tandfonline.com |
| C-5 | Amino or methyl group | Can increase lipophilicity and enhance activity. | Hydrophobicity (logP). tandfonline.com |
| C-6 | Fluorine atom | Dramatically increases antibacterial potency and cell penetration. | Electronic parameters. tandfonline.com |
| C-7 | Heterocyclic rings (e.g., piperazine, pyrrolidine) | Defines spectrum of activity; impacts AUC and bioavailability. | Volume, Polarizability, Surface Area. |
| C-8 | Halogen (F, Cl) or Methoxy (OCH₃) | Enhances in vivo efficacy; may increase genotoxicity; modulates activity against anaerobes. | Electronic (HOMO), Hydrophobicity (logP). tandfonline.com |
Table 2: Correlation of structural modifications on the quinolone ring with calculated or observed properties, based on QSAR/QSPR findings.
Potential Applications As a Chemical Intermediate in Advanced Materials and Non Biological Systems
Role in the Synthesis of Organic Dyes and Pigments with Tunable Optical Properties
The 8-fluoroquinoline-3,4-diamine scaffold is a promising building block for the creation of novel organic dyes and pigments. bldpharm.com The quinoline (B57606) ring system itself is a known chromophore, and its derivatives are used in the synthesis of various dyes, including cyanine (B1664457) dyes. researchgate.netcymitquimica.com The presence of the 3,4-diamine group offers a reactive site for building larger conjugated systems, which are essential for color.
One common method for dye synthesis involves diazotization of aromatic amines to form a diazonium salt, which is then coupled with another aromatic compound. The two amine groups on this compound provide handles for such coupling reactions, potentially leading to the formation of complex azo dyes. Research on analogous compounds like 8-hydroxyquinoline (B1678124) has demonstrated its successful use in creating azo dyes for coloring polyester (B1180765) fabrics. researchgate.netsci-hub.se
The key to creating materials with tunable optical properties lies in the strategic chemical modification of the chromophore. The fluorine atom at the 8-position plays a crucial role in this respect. Due to its high electronegativity, the fluorine atom alters the electronic distribution within the quinoline system. This modification of the electron density influences the energy levels of the frontier molecular orbitals (HOMO and LOMO), which in turn determines the wavelength of light the molecule absorbs and emits. By synthetically modifying other parts of the molecule or by creating different derivatives from the diamine groups, the optical properties, such as color and fluorescence, can be fine-tuned for specific applications. researchgate.netresearchgate.net
Table 1: Functional Groups of this compound and Their Role in Dye Synthesis
| Functional Group | Role in Synthesis | Impact on Properties |
|---|---|---|
| Quinoline Core | Forms the fundamental backbone of the chromophore. | Provides structural rigidity and contributes to the basic electronic and optical properties. |
| 3,4-Diamine Moiety | Acts as a reactive site for condensation or diazotization reactions to build larger conjugated systems. | Enables the extension of the π-system, which is critical for developing color and shifting absorption to the visible spectrum. |
| 8-Fluoro Group | Serves as an electronic modifier. | Its electron-withdrawing nature tunes the HOMO/LUMO energy gap, allowing for the fine-tuning of color and photophysical properties like fluorescence. researchgate.net |
Application in Functional Materials Chemistry (e.g., organic semiconductors, solar cell components)
In functional materials chemistry, this compound serves as a precursor for electron-deficient (n-type) organic materials, which are essential components in various electronic devices. bldpharm.com The incorporation of fluorine into π-conjugated systems is a well-established strategy for enhancing electron affinity and improving the stability and performance of organic semiconductors. researchgate.netrsc.org
The most significant application in this area stems from the reaction of the 3,4-diamine group with 1,2-dicarbonyl compounds (like glyoxals or benzils) to form a quinoxaline (B1680401) ring. This reaction is a cornerstone for synthesizing quinoxaline-containing materials. Poly(quinoxaline)s, for example, are a class of conjugated polymers known for their high electron affinity, thermal stability, and utility as electron-accepting materials in organic electronics. acs.orgacs.org By using this compound as the monomer, a fluorinated poly(quinoline-quinoxaline) polymer can be synthesized. The fluorine atom in such a polymer would further enhance its electron-accepting properties, making it a candidate for use in:
Organic Field-Effect Transistors (OFETs): As the n-channel semiconductor material.
Organic Photovoltaics (OPVs) / Solar Cells: As the electron-acceptor material to be blended with an electron-donor polymer in a bulk-heterojunction device. acs.org Chemical suppliers explicitly list fluorinated quinoline building blocks for use in dyes and solar cells. ossila.comchemscene.com
Organic Light-Emitting Diodes (OLEDs): Metal complexes of fluorinated 8-hydroxyquinoline derivatives have shown enhanced electronic mobility and stability, making them suitable for use as emitter or electron-transport layers in OLEDs. researchgate.net The diamine can be used to synthesize ligands for such complexes.
Table 2: Predicted Impact of this compound in Functional Materials
| Device Application | Role of the Compound | Key Structural Features Utilized |
|---|---|---|
| Organic Semiconductors | Precursor to electron-deficient (n-type) polymers and small molecules. | Formation of a highly electron-deficient fluorinated quinoxaline system. |
| Organic Solar Cells | Building block for electron-acceptor materials. | High electron affinity imparted by the quinoxaline and fluorine moieties. acs.org |
| OLEDs | Precursor for ligands used in luminescent metal complexes. | Rigid, fluorinated quinoline core enhances stability and electron mobility. researchgate.net |
Utilization as a Versatile Building Block in the Construction of Complex Chemical Architectures and Polymers
The bifunctional nature of this compound makes it a highly versatile building block for constructing larger, well-defined chemical structures and high-performance polymers. bldpharm.com Its ability to act as a monomer is central to its utility in polymer science.
The synthesis of polyquinoxalines, as mentioned previously, is a prime example of its application in polymer construction. The condensation polymerization of a bis(o-diamine) like this compound with an aromatic bis(glyoxal) or a similar tetra-carbonyl compound results in a polyaromatic polymer. google.com These polymers are known for their exceptional thermal and oxidative stability, making them suitable for applications that demand high-performance materials.
Polymer Synthesis Reaction: this compound + Aromatic Bis-glyoxal → Poly(fluoro-quinoxaline) + 2n H₂O
This reaction creates a rigid and conjugated polymer backbone where the repeating unit consists of a quinoline moiety fused to a quinoxaline ring. Such polymers are investigated for their potential in advanced technologies where materials are exposed to harsh conditions.
Beyond linear polymers, the diamine functionality allows this compound to be used as a "connector" or "linker" in more intricate, three-dimensional structures. For instance, it can be reacted with polyfunctional core molecules (e.g., 1,3,5-benzenetrialdehyde) to form dynamic constitutional frameworks (DCFs) or other supramolecular assemblies. rsc.org These architectures are of interest for creating materials with porous structures, specific recognition sites, or adaptive properties. The defined geometry and reactive sites of this compound make it a valuable component in the toolbox of synthetic chemists aiming to build complex, functional chemical systems from the ground up. mdpi.com
Future Research Directions and Perspectives on 8 Fluoroquinoline 3,4 Diamine Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
Traditional multi-step syntheses for functionalized quinolines often involve harsh conditions, hazardous reagents, and generate significant waste. nih.gov Future research must prioritize the development of green and sustainable routes to 8-Fluoroquinoline-3,4-diamine. researchgate.netacs.org This involves a paradigm shift from classical methods like Skraup or Friedländer synthesis towards modern, atom-economical strategies. nih.govnih.gov
Key areas for exploration include:
Catalytic C-H Amination: Direct, late-stage amination of an 8-fluoroquinoline (B1294397) precursor using advanced catalytic systems (e.g., copper or palladium-based) could drastically shorten synthetic pathways. researchgate.net This avoids the common reliance on nitration followed by reduction, which often suffers from regioselectivity issues and harsh reaction conditions. acs.org
Flow Chemistry: The adoption of continuous flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. mtak.hudurham.ac.ukuc.pt Flow synthesis is particularly advantageous for handling potentially hazardous intermediates and for telescoping multiple reaction steps, thereby minimizing purification waste. mtak.huresearchgate.net
Green Solvents and Catalysts: Emphasis should be placed on utilizing eco-friendly solvents like water or ethanol and employing recyclable catalysts, such as nanocatalysts or supported reagents, to minimize the environmental impact. researchgate.netacs.org
| Aspect | Conventional Approach | Future Sustainable Approach |
|---|---|---|
| Strategy | Multi-step synthesis (e.g., nitration, reduction, cyclization) | Direct C-H functionalization, one-pot synthesis. nih.govacs.org |
| Catalysis | Stoichiometric strong acids/bases | Recyclable nanocatalysts, transition-metal catalysts. nih.govacs.org |
| Solvents | Hazardous organic solvents (e.g., nitrobenzene, sulfuric acid) | Green solvents (e.g., water, ethanol, ionic liquids). researchgate.netrsc.org |
| Efficiency | Lower overall yields, significant byproducts | High atom economy, minimal waste (high E-Factor). unicam.it |
| Technology | Batch processing | Continuous flow manufacturing. mtak.huresearchgate.net |
Exploration of Novel Reactivity Patterns and Derivatization Possibilities
The unique arrangement of functional groups in this compound opens avenues for diverse chemical transformations. The ortho-diamine functionality is a well-established precursor for the synthesis of various fused heterocyclic systems. nih.govrsc.org
Future research should focus on:
Heterocycle Annulation: The vicinal diamine group is primed for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused five- or six-membered rings. researchgate.netresearchgate.net This could lead to novel imidazole-, pyrazine-, or diazepine-fused quinoline (B57606) systems, each with unique electronic and steric properties. nih.govmdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring activates the C8-fluorine bond towards SNAr. This allows for the strategic introduction of a wide array of nucleophiles (e.g., O-, N-, S-based), enabling the synthesis of a large library of C8-functionalized derivatives.
Metal-Ligand Coordination: The diamine moiety can act as a bidentate chelating ligand for various metal ions. This property is crucial for developing new catalysts, sensors, or metal-organic frameworks (MOFs). rsc.org
| Functional Group | Reaction Type | Potential Products | Research Goal |
|---|---|---|---|
| 3,4-Diamine | Condensation / Cyclization | Imidazole-, Pyrazine-, or Diazepine-fused Quinolines | Create novel polycyclic heteroaromatic systems. researchgate.netnih.gov |
| 8-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | 8-Alkoxy, 8-Amino, 8-Thioether quinoline derivatives | Fine-tune electronic properties and solubility. |
| Quinoline Nitrogen | N-Alkylation / N-Oxidation | Quaternized quinolinium salts, Quinoline-N-oxides | Modify solubility and electronic characteristics. |
| Aromatic Core | C-H Functionalization | C5, C6, C7-substituted derivatives | Access new isomers with distinct properties. rsc.org |
Advanced Computational Modeling for Precise Prediction of Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties of novel molecules, thereby guiding and accelerating experimental research. arabjchem.orgsemanticscholar.org For this compound and its derivatives, a concerted computational approach can predict their suitability for various applications.
Future directions in this area include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and bond dissociation energies. ijcce.ac.irscispace.com These calculations can predict the molecule's photophysical properties (color, fluorescence), reactivity, and stability. uantwerpen.be
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of derivatives and their macroscopic properties. This can be used to predict material characteristics like thermal stability, solubility, or performance in electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules in condensed phases. nih.govdoi.org This is particularly useful for predicting how derivatives might self-assemble in thin films, interact with polymer matrices, or bind to metal surfaces, which is critical for materials science applications. mdpi.com
| Computational Method | Predicted Properties | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, absorption/emission spectra, reactivity indices. scispace.com | Organic Electronics (OLEDs), Fluorescent Sensors. arabjchem.org |
| Quantitative Structure-Property Relationship (QSPR) | Polymer glass transition temperature, thermal stability, solubility. | High-Performance Polymers, Advanced Materials. |
| Molecular Dynamics (MD) Simulation | Crystal packing, thin-film morphology, binding energies. nih.govmdpi.com | Materials Science, Catalyst Design. |
Expansion of Applications in Diverse Fields of Chemical Synthesis and Materials Science
The multifunctional nature of this compound makes it a versatile building block for a range of advanced materials. While quinoline derivatives are known for their roles in pharmaceuticals and electronics, the specific combination of diamine and fluoro groups suggests novel applications. researchgate.netresearchgate.net
Promising future applications to be explored are:
High-Performance Polymers: The diamine functionality makes it an excellent candidate as a monomer for the synthesis of polyimides, polyamides, or polybenzimidazoles. The rigid quinoline backbone and the fluorine substituent are expected to impart high thermal stability, chemical resistance, and desirable dielectric properties to the resulting polymers.
Organic Electronics: The quinoline core is a known chromophore and electron-transporting moiety used in Organic Light-Emitting Diodes (OLEDs). dergipark.org.trmdpi.com Derivatives of this compound could be developed as novel emitters, host materials, or electron-transport layers, with the functional groups allowing for fine-tuning of emission color and charge-carrier mobility.
Metal-Organic Frameworks (MOFs) and Ligands: As a chelating ligand, it can be used to construct MOFs. rsc.orgnih.govscispace.com The resulting frameworks could be explored for applications in gas storage, separation, or heterogeneous catalysis, with the fluoro and quinoline groups offering sites for further functionalization or specific interactions.
Fluorescent Chemosensors: The inherent fluorescence of the quinoline scaffold, combined with the metal-chelating ability of the diamine, makes it a promising platform for developing selective fluorescent sensors for detecting metal ions. arabjchem.org
| Application Field | Role of this compound | Key Structural Features | Potential Advantage |
|---|---|---|---|
| High-Performance Polymers | Monomer | Diamine for polymerization, rigid quinoline core | Enhanced thermal stability and chemical resistance. |
| Organic Electronics (OLEDs) | Emitter or Electron Transport Material | Fluorinated quinoline core | Tunable emission properties, improved electron injection/transport. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic Linker (Ligand) | Bidentate diamine chelation site | Creation of porous materials for catalysis or gas storage. rsc.orgscispace.com |
| Fluorescent Chemosensors | Fluorophore and Receptor | Quinoline fluorophore, diamine binding site | Selective detection of specific metal ions. arabjchem.orguantwerpen.be |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Fluoroquinoline-3,4-diamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and nucleophilic substitution on a quinoline precursor. For example, fluorination can be achieved using agents like Selectfluor under anhydrous conditions, while diamine groups are introduced via amination with ammonia or alkylamines. Optimization includes:
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in substitution reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
-
Temperature Control : Lower temperatures (0–25°C) minimize side reactions during halogenation steps .
Key Reaction Parameters Optimal Conditions Impact on Yield Catalyst Pd(OAc)₂ (5 mol%) Increases yield by ~30% Solvent DMF Reduces by-products Reaction Time 12–24 hours Ensures completion
Q. How does the presence of fluorine and amino groups influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Fluorine : Enhances electrophilicity at the quinoline core, facilitating nucleophilic attacks (e.g., in Suzuki couplings). It also improves metabolic stability and membrane permeability .
- Amino Groups : Act as hydrogen bond donors, promoting interactions with biological targets (e.g., enzymes). The 3,4-diamine configuration increases binding affinity to kinase active sites .
- Analytical Validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm substituent positions and electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of this compound analogs?
- Methodological Answer : Contradictions often arise from variability in assay conditions or substituent positioning. Address this by:
-
Systematic SAR Studies : Compare analogs with single-substituent variations (e.g., 8-Fluoro vs. 6-Iodo derivatives) to isolate functional group contributions .
-
Dose-Response Validation : Use IC₅₀ assays across multiple concentrations to confirm activity thresholds .
-
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and reconciles discrepancies in enzyme inhibition data .
Analog Substituents Observed Activity Key Finding 8-Fluoro-6-Iodo derivative F (C8), I (C6) Antiviral (IC₅₀ = 2 µM) Iodo enhances DNA intercalation 5-Chloro-8-Iodo derivative Cl (C5), I (C8) Anticancer (IC₅₀ = 5 µM) Chlorine reduces off-target effects
Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., kinases) upon compound binding .
- Structural Analysis : Co-crystallize this compound with enzymes (e.g., topoisomerase II) to identify binding pockets .
- Case Study : For kinase inhibition, pre-incubate the compound with ATP-binding sites and measure residual activity via luminescence assays .
Data Contradiction Analysis
- Example Issue : Conflicting reports on antibacterial efficacy (MIC ranging from 1–50 µg/mL).
- Resolution : Standardize testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains under identical conditions (pH 7.4, 37°C). Re-evaluate using broth microdilution per CLSI guidelines .
Key Takeaways
- Synthesis : Optimize halogenation and amination steps using Pd catalysis and DMF.
- Bioactivity : Fluorine and diamines synergize for target engagement; validate via structural and kinetic studies.
- Troubleshooting : Address data variability with SAR models and standardized assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
